
(1,1-Diethoxypropan-2-yl)(triethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Diethoxypropan-2-yl)(triethoxy)silane: is an organosilicon compound with the molecular formula C13H30O5Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Diethoxypropan-2-yl)(triethoxy)silane typically involves the reaction of a silane precursor with an appropriate alcohol under controlled conditions. One common method includes the reaction of triethoxysilane with 1,1-diethoxypropane in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs high-purity silane preparation techniques to ensure the final product’s quality and consistency. These methods may involve advanced purification processes to remove impurities and achieve the desired chemical properties .
Análisis De Reacciones Químicas
Types of Reactions: (1,1-Diethoxypropan-2-yl)(triethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: (1,1-Diethoxypropan-2-yl)(triethoxy)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the mechanical properties and durability of materials makes it valuable in various applications, including automotive and construction .
Mecanismo De Acción
The mechanism of action of (1,1-Diethoxypropan-2-yl)(triethoxy)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive ethoxy groups that can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds contribute to the compound’s ability to enhance the mechanical properties and stability of materials .
Comparación Con Compuestos Similares
- Triethoxy(octyl)silane
- (3-Aminopropyl)triethoxysilane
- Trimethoxy(octadecyl)silane
- Hexadecyltrimethoxysilane
Uniqueness: Compared to similar compounds, (1,1-Diethoxypropan-2-yl)(triethoxy)silane offers a unique combination of reactivity and stability. Its ability to form strong bonds with a wide range of substrates makes it particularly valuable in applications requiring enhanced adhesion and durability. Additionally, its specific molecular structure allows for tailored modifications, making it versatile for various industrial and scientific uses .
Propiedades
Número CAS |
88276-86-2 |
|---|---|
Fórmula molecular |
C13H30O5Si |
Peso molecular |
294.46 g/mol |
Nombre IUPAC |
1,1-diethoxypropan-2-yl(triethoxy)silane |
InChI |
InChI=1S/C13H30O5Si/c1-7-14-13(15-8-2)12(6)19(16-9-3,17-10-4)18-11-5/h12-13H,7-11H2,1-6H3 |
Clave InChI |
MLZFWWBUEJKLKB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(C)[Si](OCC)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


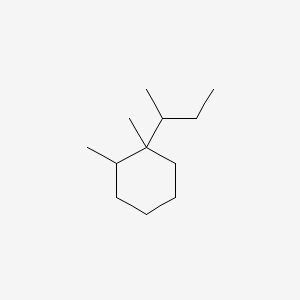
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
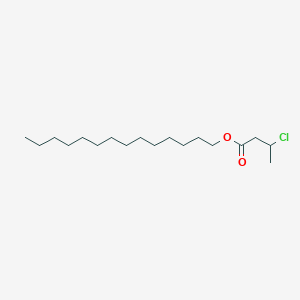
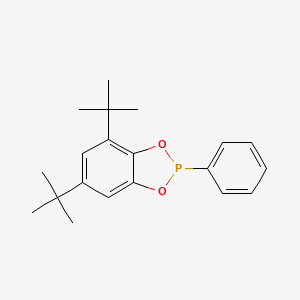
![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline](/img/structure/B14395328.png)
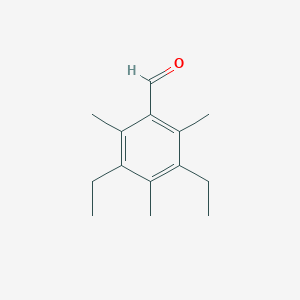

![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)
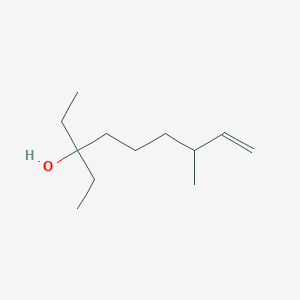
![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)
